molecular formula C11H14O3 B8627665 Methyl 2,6-dimethylphenoxy acetate CAS No. 38930-22-2

Methyl 2,6-dimethylphenoxy acetate

Cat. No.: B8627665
CAS No.: 38930-22-2
M. Wt: 194.23 g/mol
InChI Key: LXKNFFSMAVWXOF-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethylphenoxy acetate is an ester derivative of (2,6-dimethylphenoxy)acetic acid, characterized by a phenoxy group substituted with two methyl groups at the 2- and 6-positions of the aromatic ring, linked to an acetic acid moiety esterified with methanol. This compound is notable for its structural role in pharmaceuticals and agrochemicals.

For instance, (2,6-dimethylphenoxy)acetic acid can be converted to its acid chloride using thionyl chloride (as in ), followed by esterification with methanol to yield the methyl ester . Alternative routes involve nucleophilic substitution, where 2,6-dimethylphenol reacts with methyl chloroacetate under basic conditions .

Applications: The compound’s steric and electronic properties make it a key intermediate in drug synthesis, such as in the production of Lopinavir impurities () and mitochondrial-targeted prodrugs (). Its structural rigidity due to the 2,6-dimethyl substitution enhances stability and influences binding interactions in biological systems.

Properties

CAS No.

38930-22-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C11H14O3/c1-8-5-4-6-9(2)11(8)14-7-10(12)13-3/h4-6H,7H2,1-3H3

InChI Key

LXKNFFSMAVWXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Methyl 2,6-dimethylphenoxy acetate with structurally related compounds:

Compound Name CAS Number Substituent Positions Functional Group Molecular Weight (g/mol) Key Properties/Applications References
This compound Not explicitly listed 2,6-dimethylphenoxy Methyl ester of acetic acid ~208.21* Pharmaceutical intermediate
Ethyl 2-(2,4-dimethylphenoxy)acetate Not listed 2,4-dimethylphenoxy Ethyl ester of acetic acid ~222.27 Requires harsh synthesis conditions due to low acidity of 2,4-dimethylphenol
(E)-3-(2,6-Dimethylphenoxy)acrylic acid Not listed 2,6-dimethylphenoxy Acrylic acid ~192.21 Mitochondrial-targeted prodrug; undergoes β-oxidation
2-(2,6-Dimethylphenoxy)acetic acid 13452-68-1 2,6-dimethylphenoxy Free carboxylic acid ~194.19 Precursor for ester derivatives; used in Lopinavir synthesis
HBK14 (Piperazine derivative) Not listed 2,6-dimethylphenoxy Piperazine-linked ~452.54† Sodium channel modulation; higher lipophilicity enhances potency

*Calculated based on formula C₁₁H₁₄O₃. †Molecular weight estimated for HBK13.

Key Research Findings

Impact of Substituent Position: The 2,6-dimethyl configuration on the phenoxy group introduces steric hindrance, reducing rotational freedom and enhancing thermal stability compared to 2,4-dimethyl analogs . This configuration also increases acidity compared to 2,4-dimethylphenol, simplifying esterification reactions . In sodium channel blockers (e.g., HBK series), 2,6-dimethyl substitution improves use-dependent block potency by 10–30 times compared to unsubstituted or 2,4-dimethyl derivatives .

Functional Group Effects: Ester vs. Acid: The methyl ester (this compound) exhibits lower polarity than the free acid, enhancing membrane permeability. However, the free acid (2-(2,6-dimethylphenoxy)acetic acid) is more reactive in coupling reactions for drug synthesis . Acrylic Acid Derivatives: (E)-3-(2,6-dimethylphenoxy)acrylic acid acts as a prodrug, leveraging mitochondrial β-oxidation pathways for targeted antioxidant delivery .

Biological Activity: Compounds with 2,6-dimethylphenoxy groups show superior binding to voltage-gated sodium channels due to hydrophobic interactions with aromatic residues in the channel’s receptor .

Preparation Methods

Synthesis of 2,6-Dimethylphenoxyacetic Acid

The foundational step involves reacting 2,6-xylenol with chloroacetic acid under alkaline conditions. In Patent CN101967092A , 2,6-xylenol is dissolved in a sodium hydroxide solution to form the phenolate intermediate. Subsequent reaction with chloroacetic acid at 140–145°C under nitrogen yields 2,6-dimethylphenoxyacetic acid. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Molar ratio (phenol:alkali)0.6–0.8:1.0Prevents over-alkalinization
Reaction temperature140–145°CMaximizes substitution efficiency
Reaction time1.5–2 hoursMinimizes side reactions

Example (Patent CN101967092A) :

  • Input : 12.2 g (0.1 mol) 2,6-xylenol + 8.127 g (0.086 mol) chloroacetic acid.

  • Output : 12.6 g 2,6-dimethylphenoxyacetic acid (70% yield) after recrystallization in ethanol-water.

Esterification to Methyl 2,6-Dimethylphenoxy Acetate

The carboxylic acid is esterified using methanol and an acid catalyst. Patent CN104151164A highlights two approaches:

Conventional Sulfuric Acid Catalysis

  • Conditions : Methanol (3:1 molar ratio to acid), 5% H₂SO₄, reflux for 6–8 hours.

  • Yield : ~85–90% with crude purity of 95–96%.

  • Challenge : Corrosion and byproduct formation necessitate post-reaction neutralization.

Fixed-Bed Reactor with Acidic Resin

  • Conditions : 80–120°C, space velocity 0.5–2 g/(cat·h).

  • Advantages : 99.5% conversion, minimal waste, and scalability.

Direct Alkylation of 2,6-Xylenol with Methyl Chloroacetate

This one-step method avoids isolating the intermediate acid. Patent CN106083564A details the reaction of 2,6-xylenol with methyl chloroacetate in aqueous NaOH:

ComponentRoleOptimal Molar Ratio
2,6-XylenolNucleophile1.0
Methyl chloroacetateAlkylating agent1.2–1.5
NaOHBase (pH 8–12)1.5–2.0

Process Flow :

  • Initial Reaction : 2,6-Xylenol + methyl chloroacetate at 25–30°C for 2 hours.

  • Reflux : 6–8 hours to complete substitution.

  • Workup : Acidification (HCl), extraction, and recrystallization.

Outcome :

  • Yield : 88% with 96.6% purity after ethanol-water recrystallization.

  • Advantage : Eliminates acid-handling steps, reducing equipment corrosion.

Acid Chloride Intermediate Method

For high-purity applications, 2,6-dimethylphenoxyacetic acid is converted to its acid chloride before esterification:

Chlorination with Thionyl Chloride

  • Reagents : SOCl₂ (1.2 eq), DMF (catalytic).

  • Conditions : Reflux (70°C, 3 hours), followed by distillation to remove excess SOCl₂.

Esterification with Methanol

  • Reaction : Acid chloride + methanol (2 eq) at 0–5°C.

  • Yield : >95% with minimal purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Alkaline Substitution + Esterification70–8895–99HighModerate (acid waste)
Direct Alkylation85–8896–97ModerateLow
Acid Chloride Route>95>99LowHigh (SOCl₂ use)

Key Findings :

  • Industrial Preference : Direct alkylation balances yield and operational simplicity.

  • Lab-Scale Optimization : Acid chloride method achieves superior purity for analytical standards.

Purification Strategies

Recrystallization

  • Solvent System : Ethanol-water (3:1 v/v) at 70°C.

  • Outcome : Increases purity from 95% to >99%.

Chlorination-Reduction (Patent CN106083564A)

  • Step 1 : Treat crude ester with Cl₂ or SOCl₂ to form acyl chloride.

  • Step 2 : Hydrolyze with NaHCO₃ to recover purified ester.

  • Efficiency : Reduces color impurities by 90%.

Q & A

Q. What are the optimal synthetic conditions for Methyl 2,6-dimethylphenoxy acetate, and how do reaction parameters influence yield?

The synthesis typically involves esterification or nucleophilic substitution. For example, refluxing 2,6-dimethylphenol with methyl chloroacetate in methanol or ethanol under acidic catalysis (e.g., concentrated sulfuric acid) for 4–6 hours achieves >90% conversion . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., methanol) enhance nucleophilicity.
  • Temperature : Reflux (~80°C) balances reactivity and side-product formation.
  • Catalyst : Acidic conditions (H₂SO₄) accelerate esterification but require neutralization post-reaction .
    Data Table :
ParameterOptimal RangeImpact on Yield
Reaction Time4–6 hours>90% conversion
Temperature70–80°C (reflux)Maximizes kinetics
SolventMethanol/EthanolSolubility control

Q. What purification techniques are recommended for isolating this compound?

Post-synthesis purification involves:

  • Recrystallization : Use ethanol or ethyl acetate to remove unreacted starting materials. Cooling the mixture to 0–5°C improves crystal formation .
  • Column Chromatography : Silica gel with hexane:ethyl acetate (gradient elution) separates byproducts. Evidence shows 91.6% purity achieved via this method .
  • Acidic/Basic Washes : Neutralize residual catalysts (e.g., H₂SO₄) with NaHCO₃ before extraction .

Q. What safety protocols are critical during synthesis and handling?

  • Respiratory Protection : Use NIOSH/MSHA-certified respirators to avoid inhalation of vapors .
  • Gloves and Eye Protection : Nitrile gloves and chemical goggles prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate volatile organic compound (VOC) risks .

Advanced Research Questions

Q. How do spectroscopic methods (NMR, MS) confirm structural integrity and purity?

  • ¹H/¹³C NMR : Key peaks include:
    • Phenoxy protons : δ 6.7–7.1 ppm (aromatic C-H).
    • Acetate methyl group : δ 3.6–3.8 ppm (OCH₃).
    • Methyl substituents : δ 2.2–2.4 ppm (CH₃ on aromatic ring) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 209 confirms molecular weight. Fragmentation patterns distinguish positional isomers .

Q. How do electron-donating substituents (e.g., methyl groups) influence reactivity in further derivatization?

Methyl groups at the 2,6-positions sterically hinder electrophilic substitution but enhance oxidative stability. For example:

  • Nitration : Requires harsher conditions (HNO₃/H₂SO₄, 50°C) due to reduced ring activation .
  • Sulfonation : Occurs preferentially at the 4-position, guided by steric and electronic effects .

Q. What computational tools predict biological interactions of this compound derivatives?

  • Molecular Docking (AutoDock Vina) : Models binding affinity to targets like cyclooxygenase (COX) or plasminogen activators. For example, derivatives show potential as urokinase inhibitors (ΔG ≈ -9.2 kcal/mol) .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict regioselectivity in reactions .

Q. How can reaction mechanisms explain byproduct formation during synthesis?

  • Acid-Catalyzed Esterification : Competing pathways include transesterification (yielding ethyl esters if ethanol is used) or dehydration (forming ethers under prolonged heating) .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., mono-substituted derivatives), while higher temperatures drive thermodynamically stable di-substituted byproducts .

Q. What in vitro assays evaluate the biological activity of this compound?

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like acetylcholinesterase (Ellman’s method) or COX-1/COX-2 (fluorometric assays) .
  • Cell Viability (MTT Assay) : Test cytotoxicity in human cell lines (e.g., HEK293) to establish therapeutic indices .

Methodological Notes

  • Contradictions in Evidence : While recommends methanol for esterification, highlights ethanol’s efficacy in similar reactions. Researchers should optimize solvent choice based on substrate solubility.
  • Advanced Characterization : X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, complementing PROCHECK-based stereochemical validation .

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